1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl- 1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl-
Brand Name: Vulcanchem
CAS No.: 114656-96-1
VCID: VC0046754
InChI: InChI=1S/C18H13N3O2/c1-9-14-10-4-2-3-5-11(10)20-17(14)15-16(19-9)13(22)8-12(18(15)23)21-6-7-21/h2-5,8,20H,6-7H2,1H3
SMILES: CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5
Molecular Formula: C18H13N3O2
Molecular Weight: 303.3 g/mol

1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl-

CAS No.: 114656-96-1

Main Products

VCID: VC0046754

Molecular Formula: C18H13N3O2

Molecular Weight: 303.3 g/mol

1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl- - 114656-96-1

CAS No. 114656-96-1
Product Name 1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl-
Molecular Formula C18H13N3O2
Molecular Weight 303.3 g/mol
IUPAC Name 2-(aziridin-1-yl)-6-methyl-11H-indolo[3,2-c]quinoline-1,4-dione
Standard InChI InChI=1S/C18H13N3O2/c1-9-14-10-4-2-3-5-11(10)20-17(14)15-16(19-9)13(22)8-12(18(15)23)21-6-7-21/h2-5,8,20H,6-7H2,1H3
Standard InChIKey JSLHSSZAWMTOTD-UHFFFAOYSA-N
SMILES CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5
Canonical SMILES CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5
Synonyms 1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl-
PubChem Compound 5488165
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator